molecular formula C22H28N2O3S B3973004 3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol

3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol

Cat. No.: B3973004
M. Wt: 400.5 g/mol
InChI Key: KLRHXSMUAIHGPJ-UHFFFAOYSA-N
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Description

3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol is a complex organic compound featuring a benzodiazole ring, a phenoxy group, and a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide.

    Introduction of the Sulfanyl Group: This step involves the reaction of a thiol with an alkyl halide to form the sulfanyl linkage.

    Formation of the Propane-1,2-diol Moiety: This can be achieved through the reaction of an epoxide with a suitable nucleophile, such as a diol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the phenoxy group, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or benzodiazole rings.

Scientific Research Applications

    Medicinal Chemistry:

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving sulfanyl or benzodiazole-containing molecules.

Mechanism of Action

The mechanism of action for 3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through its benzodiazole ring. The phenoxy and sulfanyl groups may also play roles in binding to specific sites or modulating activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share the benzodiazole ring structure and are known for their broad range of biological activities.

    Phenoxy Compounds: Compounds containing the phenoxy group are widely used in pharmaceuticals and agrochemicals.

    Sulfanyl Compounds: These compounds are known for their reactivity and are used in various chemical syntheses.

Properties

IUPAC Name

3-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(2)18-12-16(3)8-9-21(18)27-10-11-28-22-23-19-6-4-5-7-20(19)24(22)13-17(26)14-25/h4-9,12,15,17,25-26H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRHXSMUAIHGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol
Reactant of Route 2
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol
Reactant of Route 3
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol
Reactant of Route 4
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol
Reactant of Route 6
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol

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